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molecular formula C11H12BrClO2 B8477994 Tert-butyl 3-bromo-4-chlorobenzoate

Tert-butyl 3-bromo-4-chlorobenzoate

Cat. No. B8477994
M. Wt: 291.57 g/mol
InChI Key: HJONSESKSQZNCC-UHFFFAOYSA-N
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Patent
US08067599B2

Procedure details

5.34 g 3-bromo-4-chlorobenzoic acid tert-butyl ester in 60 ml dry THF were cooled to −78° C. 12.59 ml (1.1 equivalents) of a 1.6 M solution of n-butyl lithium in hexane were added slowly and stirring was continued at −78° C. for 30 min. 20 g solid carbon dioxide were quickly crushed and added to the mixture. Cooling was continued for another 30 min before the mixture was allowed to warm up to room temperature. After 1 hr at room temperature, water and ethyl acetate were added and the organic phase was separated. The water phase was extracted with ethyl acetate and the combined organic phases were evaporated and purified by chromatography on silica in a heptane/ethyl acetate gradient.
Quantity
5.34 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9](Br)[CH:8]=1)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[C:21](=[O:23])=[O:22].O>C1COCC1.CCCCCC.C(OCC)(=O)C>[C:1]([O:5][C:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([C:21]([OH:23])=[O:22])[CH:8]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=C(C=C1)Cl)Br)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
solid
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
WAIT
Type
WAIT
Details
was continued for another 30 min before the mixture
Duration
30 min
WAIT
Type
WAIT
Details
After 1 hr at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases were evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica in a heptane/ethyl acetate gradient

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)OC(C1=CC(C(=O)O)=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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